molecular formula C20H22I2N2O B5084949 1-(3,6-Diiodo-carbazol-9-yl)-3-piperidin-1-yl-propan-2-ol CAS No. 5321-12-0

1-(3,6-Diiodo-carbazol-9-yl)-3-piperidin-1-yl-propan-2-ol

Cat. No.: B5084949
CAS No.: 5321-12-0
M. Wt: 560.2 g/mol
InChI Key: XBSCNVFMRDPHJM-UHFFFAOYSA-N
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Description

1-(3,6-Diiodo-carbazol-9-yl)-3-piperidin-1-yl-propan-2-ol is a complex organic compound characterized by the presence of a carbazole core substituted with iodine atoms at positions 3 and 6, and a piperidine ring attached via a propanol linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,6-Diiodo-carbazol-9-yl)-3-piperidin-1-yl-propan-2-ol typically involves multiple steps, starting with the iodination of carbazole to introduce iodine atoms at the 3 and 6 positions. This is followed by the formation of the propanol linker and the attachment of the piperidine ring. The reaction conditions often require the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(3,6-Diiodo-carbazol-9-yl)-3-piperidin-1-yl-propan-2-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group in the propanol linker can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the iodine atoms or modify the carbazole core.

    Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups such as amines or ethers.

Scientific Research Applications

1-(3,6-Diiodo-carbazol-9-yl)-3-piperidin-1-yl-propan-2-ol has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound may have potential as a probe or ligand in biological studies due to its unique structural features.

    Medicine: Research into its pharmacological properties could reveal potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound could be used in the production of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 1-(3,6-Diiodo-carbazol-9-yl)-3-piperidin-1-yl-propan-2-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,6-Diiodo-carbazol-9-yl)-3-[4-(2-hydroxy-ethyl)-piperazin-1-yl]-propan-2-ol
  • 1-(benzylamino)-3-(3,6-diiodo-9H-carbazol-9-yl)-2-propanol

Uniqueness

1-(3,6-Diiodo-carbazol-9-yl)-3-piperidin-1-yl-propan-2-ol is unique due to the specific combination of the carbazole core, iodine substituents, and piperidine ring. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

1-(3,6-diiodocarbazol-9-yl)-3-piperidin-1-ylpropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22I2N2O/c21-14-4-6-19-17(10-14)18-11-15(22)5-7-20(18)24(19)13-16(25)12-23-8-2-1-3-9-23/h4-7,10-11,16,25H,1-3,8-9,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBSCNVFMRDPHJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC(CN2C3=C(C=C(C=C3)I)C4=C2C=CC(=C4)I)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22I2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90385671
Record name ST50243410
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90385671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

560.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5321-12-0
Record name ST50243410
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90385671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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